2-Norbornanethione, 1,3,3-trimethyl-
Description
2-Norbornanethione, 1,3,3-trimethyl- (CAS 875-06-9) is a bicyclic organosulfur compound with the molecular formula C₁₀H₁₄S. It features a norbornane skeleton substituted with three methyl groups at the 1,3,3-positions and a thione (C=S) functional group at position 2. This compound is structurally related to terpenoid derivatives, sharing similarities with fenchone and fenchol but distinguished by its sulfur-containing moiety.
Properties
CAS No. |
875-06-9 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptane-2-thione |
InChI |
InChI=1S/C10H16S/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 |
InChI Key |
LZCJFUYIXHJWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=S)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group Variations
2-Norbornanone (Fenchone)
- Structure: 1,3,3-Trimethyl-2-norbornanone (C₁₀H₁₆O) replaces the thione group with a ketone (C=O).
- Properties : Fenchone is a major component of essential oils (e.g., Foeniculum vulgare) and has a characteristic camphor-like odor. Its boiling point (~201–202°C) is lower than the thione derivative due to reduced molecular weight and polarity differences.
- Applications : Widely used in fragrances, flavorings, and traditional medicine .
1,3,3-Trimethyl-2-Norbornanol
- Structure : Features a hydroxyl (-OH) group at position 2 (C₁₀H₁₈O).
- Properties : This alcohol derivative is listed as an inert pesticide ingredient, indicating low acute toxicity and stability in formulations.
- Applications: Used in agrochemicals as a non-reactive carrier or solvent .
Fenchyl Acetate
- Structure : Ester derivative of fenchol (C₁₂H₂₀O₂).
- Properties : Higher molecular weight and volatility compared to the thione.
- Applications : Employed in perfumery and flavoring due to its fruity, herbal aroma .
Parent Hydrocarbon: 1,3,3-Trimethylnorbornane
- Structure : Lacks functional groups (C₁₀H₁₈).
- Properties: Non-polar, with applications as a solvent or intermediate in hydrocarbon synthesis .
Substituent Position Isomers
Bicyclo[2.2.1]heptane-2-thione, 1,7,7-Trimethyl-
Data Tables
Table 1: Molecular and Functional Group Comparison
Table 2: Boiling Points and Physicochemical Properties*
| Compound | Boiling Point (°C) | Polarity | Notable Reactivity |
|---|---|---|---|
| 2-Norbornanethione, 1,3,3-trimethyl- | ~241 (est.) | Moderate | Nucleophilic at sulfur |
| Fenchone | 201–202 | High | Ketone oxidation |
| 1,3,3-Trimethyl-2-norbornanol | ~220 (est.) | High | Esterification |
| Fenchyl acetate | ~250 (est.) | Low | Hydrolysis |
*Estimated values based on structural analogs and chromatographic data .
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